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Compound of Interest

Compound Name: 3-Octadecylphenol

Cat. No.: B15445721 Get Quote

Introduction

3-Octadecylphenol is a long-chain alkylphenol, a class of organic compounds characterized

by a phenol ring substituted with a long aliphatic chain. These molecules are of interest to

researchers in various fields, including materials science, polymer chemistry, and drug

development, due to their unique amphiphilic properties. A thorough understanding of their

chemical structure is paramount for their application and development. This technical guide

provides a comprehensive overview of the spectral data (NMR, IR, and MS) for 3-
octadecylphenol.

Note on Data Source: Publicly available, comprehensive spectral data specifically for 3-
octadecylphenol is limited. Therefore, this guide utilizes data from its close structural analog,

3-pentadecylphenol (a C15 alkyl chain derivative), as a proxy. The spectral characteristics of

the aromatic region and the initial part of the alkyl chain are expected to be nearly identical,

with predictable differences in the aliphatic region, primarily in signal integration and the

number of methylene units.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data of 3-Pentadecylphenol
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The ¹H NMR spectrum provides information on the chemical environment and connectivity of

protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.10 t 1H
Ar-H (meta to -OH

and alkyl)

~6.75 d 1H Ar-H (ortho to -OH)

~6.65 s 1H Ar-H (ortho to alkyl)

~6.60 d 1H Ar-H (para to -OH)

~4.8 (variable) br s 1H Ar-OH

~2.55 t 2H Ar-CH₂-

~1.58 quintet 2H Ar-CH₂-CH₂-

~1.25 m ~24H -(CH₂)₁₂-

~0.88 t 3H -CH₃

¹³C NMR Spectral Data of 3-Pentadecylphenol[1]
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
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Chemical Shift (δ) ppm Assignment

~155.0 C-OH

~144.5 Ar-C-alkyl

~129.5 Ar-CH

~121.0 Ar-CH

~116.0 Ar-CH

~112.5 Ar-CH

~36.0 Ar-CH₂-

~31.9 -(CH₂)ₙ-

~31.5 -(CH₂)ₙ-

~29.7 -(CH₂)ₙ- (multiple signals)

~29.4 -(CH₂)ₙ-

~22.7 -CH₂-CH₃

~14.1 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (phenolic)

~3050-3000 Medium Aromatic C-H stretch

~2920 Strong
Aliphatic C-H stretch

(asymmetric)

~2850 Strong
Aliphatic C-H stretch

(symmetric)

~1600, ~1480 Medium-Strong Aromatic C=C ring stretch

~1460 Medium CH₂ bend

~1250 Strong C-O stretch (phenolic)

~850-750 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented is for 3-pentadecylphenol, obtained by electron ionization

(EI).[1]

m/z Relative Intensity (%) Assignment

304 ~30 [M]⁺ (Molecular Ion)

108 100 [C₇H₈O]⁺ (Benzylic cleavage)

107 ~60 [C₇H₇O]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of spectral data for long-chain alkylphenols

are provided below.

NMR Spectroscopy
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A general protocol for obtaining NMR spectra of alkylphenols is as follows:

Sample Preparation:

Weigh approximately 10-20 mg of the 3-alkylphenol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field instrument.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral Width: 0-160 ppm.
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Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Calibrate the spectrum using the TMS signal.

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy
A common method for preparing a solid sample like 3-octadecylphenol for IR analysis is the

KBr pellet method:

Sample Preparation (KBr Pellet):

Grind a small amount (1-2 mg) of the 3-alkylphenol sample to a fine powder using an

agate mortar and pestle.

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

Gently mix the sample and KBr.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)[3][4]
[5][6][7]
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like

long-chain alkylphenols.[2][3][4][5][6]

Sample Preparation:

Dissolve a small amount of the 3-alkylphenol in a suitable volatile solvent (e.g.,

dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

GC Parameters:

Gas Chromatograph: A system equipped with a split/splitless injector and a capillary

column.

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-

methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Injector Temperature: 250-280 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program:

Initial temperature: 50-100 °C, hold for 1-2 minutes.

Ramp: 10-20 °C/min to 280-300 °C.

Final hold: 5-10 minutes.

MS Parameters:
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Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230-250 °C.

Mass Range: m/z 40-500.

Scan Speed: 2-3 scans/second.

Data Analysis:

The total ion chromatogram (TIC) will show the retention time of the analyte.

The mass spectrum corresponding to the chromatographic peak is used for structural

elucidation and comparison with spectral libraries.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a long-

chain alkylphenol.

3-Octadecylphenol
Sample

Dissolve in CDCl3
with TMS

Prepare KBr Pellet

Dissolve in
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NMR Spectrometer
(¹H and ¹³C)

FTIR Spectrometer
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Coupling, Integration)
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(Molecular Weight,

Fragmentation)
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 3-octadecylphenol.

Signaling Pathways and Biological Activity
Currently, there is limited specific information in the public domain regarding the direct

involvement of 3-octadecylphenol in defined signaling pathways. However, long-chain

alkylphenols, as a class, are known to exhibit various biological activities. Some studies

suggest that related phenolic lipids may have antioxidant properties.[7] Further research is

required to elucidate the specific biological roles and mechanisms of action of 3-
octadecylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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